Sodium meralluride
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury;1,3-dimethyl-7H-purine-2,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXRJFXCKOFLMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24HgN6NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-99-7 | |
| Record name | Meralluride sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanistic Investigations of Sodium Meralluride Action in Preclinical Models
Cellular and Subcellular Mechanisms of Action
Modulation of Ion Transport Systems
Preclinical studies in various animal models have demonstrated that sodium meralluride (B1251450) significantly alters the renal handling of several key electrolytes. The primary mechanism appears to be the inhibition of ion reabsorption in the renal tubules. annualreviews.org
Research in animal models, including dogs, has shown that sodium meralluride induces a marked increase in urinary sodium excretion. ahajournals.org This effect is attributed to the inhibition of sodium reabsorption in the renal tubules. dynamed.comannualreviews.org Studies suggest that mercurial diuretics, including this compound, act on the proximal tubules. wikipedia.org The period of maximum sodium excretion has been observed to coincide with the maximum excretion of meralluride mercury, indicating a direct relationship between the drug's presence in the tubules and its natriuretic effect. ahajournals.org In dogs, the administration of meralluride led to a significant increase in sodium output, with the peak effect occurring within the first 6 hours after administration. ahajournals.org
Table 1: Effect of this compound on Sodium Excretion in Normal Subjects
| Time After Administration (hours) | Sodium Excretion (mEq) |
| Pre-administration (6 hours) | 44 |
| 0-6 | 168 |
This table is based on data from a study investigating the excretion of meralluride and its effect on sodium excretion. ahajournals.org
The diuretic action of this compound is also closely linked to its effect on chloride reabsorption. It is believed that organomercurial compounds inhibit the renal tubular enzymes responsible for both sodium and chloride reabsorption. ahajournals.org Some investigations suggest that the primary action of mercurials is the inhibition of active chloride transport in the thick ascending limb of Henle's loop. nih.gov This inhibition of chloride reabsorption is thought to be the primary event, with the inhibition of sodium reabsorption occurring as a consequence to maintain electrochemical neutrality. unmc.edu In dog models, meralluride administration resulted in a significant chloruresis, further supporting its role in inhibiting chloride transport. jci.org
The effect of this compound on potassium excretion appears to be less pronounced and can be variable. In some studies with dogs, no significant effect on potassium excretion was observed. ahajournals.org However, other research indicates that mercurials can inhibit potassium secretion, a function associated with the distal tubule. unmc.edu The increased delivery of sodium to the distal nephron, a consequence of inhibited proximal reabsorption, can potentially lead to increased potassium excretion through the Na+-K+ exchange mechanism. annualreviews.org
Enzymatic Interactions and Inhibition Profiles
The diuretic effect of this compound is also mediated through its interaction with specific renal enzymes.
The (Na+, K+)-ATPase pump, located on the basolateral membrane of renal tubular cells, is a crucial driver for sodium reabsorption throughout the nephron. dynamed.compharmgkb.org It actively transports sodium out of the cell and into the interstitial space, creating the electrochemical gradient that facilitates sodium entry from the tubular lumen. dynamed.comannualreviews.org While the direct inhibitory effects of this compound on (Na+, K+)-ATPase are a subject of investigation, it is understood that by inhibiting the entry of sodium into the tubular cells, diuretics indirectly reduce the activity of the (Na+, K+)-ATPase pump due to the lower intracellular sodium concentration. researchgate.net The inhibition of upstream sodium transporters by diuretics leads to a decrease in intracellular sodium, which in turn reduces the substrate available for the (Na+, K+)-ATPase pump, thereby decreasing its activity. researchgate.net
Impact on Mitochondrial Respiration in In Vitro Systems
The influence of sodium on mitochondrial respiration is a critical area of investigation. High extracellular sodium can lead to increased intracellular sodium concentrations, which in turn can disrupt mitochondrial respiration by affecting the electron transport chain (ETC). nih.gov This disturbance in metabolic processes can induce a pro-inflammatory response and lead to cellular dysfunction. nih.gov For instance, studies have shown that increased sodium delivery to the medullary thick ascending limb of the kidney stimulates the production of hydrogen peroxide by the mitochondrial respiratory chain. nih.gov While direct studies on this compound's specific impact on mitochondrial respiration are not extensively detailed in the provided results, the known effects of sodium on mitochondria provide a basis for understanding how a sodium-containing compound might influence cellular bioenergetics. nih.govnih.govmdpi.com
Inhibition of Key Metabolic Dehydrogenases (e.g., Lactic, Malic, Succinic) in Experimental Contexts
This compound has been shown to inhibit several key metabolic enzymes. Histochemical studies have demonstrated its inhibitory effect on succinic dehydrogenase. oregonstate.edu This inhibition is thought to be a key part of its mechanism of action. unmc.edu While a single dose of some mercurials may not significantly affect malic dehydrogenase (MDH) activity, multiple doses have been shown to cause a decrease. oregonstate.edu The binding of mercury to the active site of the MDH molecule is considered a potential, though not definitively proven, reason for this decline in activity. oregonstate.edu
Effects on Diphosphopyridine Nucleotide Diaphorase and Triphosphopyridine Nucleotide Diaphorase Activities
Research has indicated that this compound can inhibit the activity of both diphosphopyridine nucleotide (DPN) diaphorase (also known as NADH dehydrogenase) and triphosphopyridine nucleotide (TPN) diaphorase. oregonstate.eduebi.ac.ukchemsrc.com Histochemical analysis revealed that meralluride treatment leads to the inhibition of these enzyme activities in renal tubular systems. oregonstate.edu This inhibition was observed to be dose-dependent, with higher doses leading to a more rapid onset of inhibition. oregonstate.edu
Research into Glucose-6-Phosphatase Inhibition
Studies have identified that this compound can inhibit glucose-6-phosphatase. oregonstate.edu This enzyme is crucial for providing glucose to the body by hydrolyzing glucose-6-phosphate. wikipedia.org The inhibition of glucose-6-phosphatase by meralluride was observed alongside the inhibition of other key renal enzymes. oregonstate.edu
Interaction with Protein Sulfhydryl Groups in Cellular Environments
A significant aspect of this compound's mechanism is its interaction with protein sulfhydryl groups. researchgate.netpsu.edu Mercurials, in general, have a strong affinity for these groups, leading to the formation of mercaptides. psu.edu This interaction is believed to be responsible for the inhibition of various enzymes, as sulfhydryl groups are often present at or near their active sites. oregonstate.eduunmc.edu The binding of meralluride to sulfhydryl-containing proteins in the cell membrane is thought to alter membrane permeability. annualreviews.org This interaction is not unique to meralluride, as other mercurials and heavy metals also exhibit this property. researchgate.netpsu.edu
Effects on Cellular Morphology and Membrane Dynamics (e.g., Bleb Formation in Malignant Cells In Vitro)
In vitro studies have shown that this compound can induce distinct morphological changes in cells, particularly the formation of blebs in malignant cells. researchgate.netpsu.edu These blebs are described as acentric, meaning they arise from one side of the cell. researchgate.netpsu.edu This phenomenon is not exclusive to this compound, as other compounds that react with protein sulfhydryl groups also induce bleb formation. researchgate.netpsu.edu The formation of these plasma membrane protrusions is considered a result of the compound's effect on the integrity of the cell membrane. researchgate.netpsu.edugoogle.com
Proposed Molecular Targets and Intracellular Pathways
The molecular actions of this compound appear to be multifaceted, targeting several key intracellular components and pathways. A primary proposed target is the (Na+ + K+)-dependent ATPase system found in cell membranes. psu.edu Inhibition of this ATPase system by mercurial diuretics like meralluride is thought to disrupt the active transport of sodium and potassium ions. psu.edu This inhibition is believed to be linked to the interaction of the mercurial with sulfhydryl groups within the enzyme complex. unmc.edu
Furthermore, the inhibitory effects of this compound on crucial metabolic enzymes such as succinic dehydrogenase, DPN diaphorase, TPN diaphorase, and glucose-6-phosphatase point to a broader impact on cellular metabolism. oregonstate.edu By disrupting these enzymatic activities, this compound can interfere with energy production and other vital cellular processes. The interaction with protein sulfhydryl groups represents a fundamental molecular mechanism that likely underlies many of its observed effects on enzymes and cellular structures. researchgate.netpsu.edu
Table of Research Findings on this compound's Mechanistic Actions
| Mechanism | Key Findings | Affected Systems/Enzymes | References |
|---|---|---|---|
| Mitochondrial Respiration | High sodium can disrupt the electron transport chain. | Mitochondrial Respiratory Chain | nih.govnih.gov |
| Enzyme Inhibition | Inhibition of key metabolic and respiratory enzymes. | Succinic Dehydrogenase, Malic Dehydrogenase, DPN Diaphorase, TPN Diaphorase, Glucose-6-Phosphatase | oregonstate.eduunmc.edu |
| Sulfhydryl Group Interaction | Strong affinity for and binding to protein sulfhydryl groups. | Sulfhydryl-containing proteins and enzymes | unmc.eduresearchgate.netpsu.eduannualreviews.org |
| Cellular Morphology | Induces acentric bleb formation in malignant cells in vitro. | Cell Membrane | researchgate.netpsu.edu |
Identification of Renal Tubular Transport Protein Complexes
Preclinical research has established that the primary action of this compound is the inhibition of ion transport in the renal tubules, specifically targeting the reabsorption of sodium and chloride. epa.govelementalchemistry.in The major sites of action are believed to be the proximal tubule and, more significantly, the thick ascending limb of the loop of Henle. researchgate.netwikipedia.org This segment of the nephron is responsible for reabsorbing approximately 25% of the filtered sodium load, but it is nearly impermeable to water. researchgate.net
The primary transport protein complex in the luminal membrane of the thick ascending limb is the Na+/K+/2Cl- cotransporter, often designated as NKCC2. researchgate.netwikidoc.org Loop diuretics function by selectively blocking this transporter. researchgate.netwikidoc.org The action of this compound is consistent with the inhibition of this system, leading to a significant increase in the luminal concentration of sodium and chloride, which in turn reduces the osmotic gradient for water reabsorption in subsequent nephron segments. wikipedia.org This results in a marked diuresis. While direct binding studies on meralluride and the purified NKCC2 complex are not extensively detailed in the reviewed literature, its functional inhibition is inferred from its physiological effects which mirror those of established NKCC2 inhibitors. researchgate.netwikipedia.org
In addition to the luminal transporters, the basolateral Na+/K+-ATPase plays a fundamental role in maintaining the low intracellular sodium concentration that drives the reabsorption process throughout the nephron. researchgate.netpharmgkb.org By actively pumping sodium out of the tubular cell and into the interstitium, it creates the electrochemical gradient necessary for luminal transporters like NKCC2 to function. pharmgkb.org As will be discussed, this enzyme system is also a target for mercurial compounds.
| Nephron Segment | Primary Transport Protein Complex | Effect of this compound |
|---|---|---|
| Thick Ascending Loop of Henle | Na+/K+/2Cl- Cotransporter (NKCC2) | Inhibition of Na+ and Cl- reabsorption |
| Proximal Tubule | Various Na+ cotransporters | Inhibition of Na+ reabsorption |
| All Tubular Cells (Basolateral) | Na+/K+-ATPase | Inhibition (discussed in 2.2.2) |
Investigation of Membrane-Bound Enzyme Systems as Targets
A central hypothesis for the mechanism of action of organic mercurial compounds is their ability to inhibit sulfhydryl-containing enzymes. jci.orgsnmjournals.org The mercuric ion (Hg2+) released from the diuretic molecule has a high affinity for sulfhydryl (-SH) groups on proteins, leading to their inactivation. elementalchemistry.in
Preclinical studies have identified several renal enzyme systems that are susceptible to inhibition by mercurials like meralluride. A key target is the (Na+ + K+)-dependent ATPase system located in the membranes of renal tubular cells. psu.edu In vitro studies demonstrated that diuretic mercurials inhibit this ATPase activity in kidney membrane fractions. psu.edu This enzyme is critical for active sodium transport, and its inhibition directly disrupts the primary driving force for sodium reabsorption. psu.edu
Other membrane-bound and cellular enzymes have also been shown to be targets. Histochemical studies in animal models revealed that meralluride can inhibit the activity of:
Succinic dehydrogenase oregonstate.edu
Diphosphopyridine nucleotide diaphorase oregonstate.edu
Triphosphopyridine nucleotide diaphorase oregonstate.edu
The inhibition of these enzymes, which are crucial for cellular respiration and energy production, was often associated with cellular damage. oregonstate.edu The action of mercurials can be counteracted by sulfhydryl-containing compounds like British Anti-Lewisite (BAL), which compete for the mercuric ion, further supporting the role of sulfhydryl group inhibition in their mechanism. unmc.edu
| Enzyme System | Location | Effect of Meralluride (in preclinical models) | Reference |
|---|---|---|---|
| (Na+ + K+)-ATPase | Basolateral membrane of renal tubular cells | Inhibition | psu.edu |
| Succinic Dehydrogenase | Renal tubular cells (mitochondria) | Inhibition | oregonstate.edu |
| Diphosphopyridine nucleotide diaphorase | Renal tubular cells | Inhibition | oregonstate.edu |
| Triphosphopyridine nucleotide diaphorase | Renal tubular cells | Inhibition | oregonstate.edu |
Interplay with Glycolytic Pathway Regulation and Energy Metabolism
The robust transport activity of renal tubules necessitates a high rate of energy expenditure, making them rich in mitochondria and highly dependent on cellular respiration. biorxiv.orgnih.gov Preclinical evidence indicates that mercurial diuretics like this compound disrupt the energy-providing metabolic pathways within kidney cells, thereby depressing tubular reabsorptive mechanisms that rely on active transport. epa.gov
Investigations have shown that mercurials can have an acute effect on glycolytic intermediates. epa.gov A specific interaction has been demonstrated where the ATPase activity of a kidney membrane fraction stimulates the phosphoglycerate kinase reaction of cytoplasmic glycolysis. psu.edu By hydrolyzing the ATP produced by this glycolytic step, the membrane ATPase drives the pathway forward. psu.edu The inhibition of this membrane ATPase by mercurials would therefore disrupt this link between the energy metabolism of the cell and active ion transport in the membrane. psu.edu
Furthermore, mercurials have been shown to inhibit the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. epa.gov In rat models, complete inhibition of the TCA cycle was observed 24 hours after injection, and oxidative phosphorylation was reduced by 90% within six hours. epa.gov The α-ketoglutarate dehydrogenase system was identified as being particularly sensitive. epa.gov This disruption of phosphorylation and the TCA cycle deprives the renal cells of the necessary ATP to fuel the ion pumps, such as Na+/K+-ATPase, leading to a failure of active transport and, consequently, diuresis. epa.gov
Preclinical Pharmacological and Physiological Studies
Renal Functional Studies in Defined Animal Models
Electron microscopy of renal tissues from rats treated with sodium meralluride (B1251450) reveals significant and consistent ultrastructural changes, primarily localized to the proximal convoluted tubules, while the distal tubules appear to remain unaltered. dntb.gov.uapsu.edu The most prominent alterations in the proximal tubule cells include cytoplasmic edema, which manifests as vacuolation and a loss of contrast, sometimes extending from the apical to the basal pole of the cell. dntb.gov.ua The brush border, a key feature of the proximal tubule, shows a distinct separation of the microvilli at their base. dntb.gov.ua
Within the cytoplasm, mitochondria exhibit noticeable swelling, accompanied by vacuolation of their matrix and the disappearance of the cristae, indicating significant organelle distress. dntb.gov.ua In contrast, changes at the glomerular level are more variable. When observed, they consist of a clearing of the mitochondrial matrix within podocytes, enlargement of endoplasmic reticulum vesicles, and the appearance of osmiophilic masses within the cytoplasm. dntb.gov.ua These findings pinpoint the proximal tubule as the principal site of morphological impact following meralluride administration in the rat kidney. dntb.gov.uapsu.edu
Table 1: Summary of Ultrastructural Changes in Rat Renal Tissues Induced by Sodium Meralluride
| Renal Structure | Observed Changes | Citation |
| Glomerulus | Variable; clearing of podocyte mitochondrial matrix, enlarged endoplasmic reticulum, intracytoplasmic osmiophilic masses. | dntb.gov.ua |
| Proximal Tubule | Constant and marked changes. Cytoplasmic edema (vacuolation), altered brush border (separation of villi), mitochondrial swelling with loss of cristae. | dntb.gov.uapsu.edu |
| Distal Tubule | Remained unaltered. | dntb.gov.uapsu.edu |
In hydrated canine models, this compound administration influences distinct patterns of solute and water excretion. Studies show that meralluride can produce free water clearances that approach a maximal rate. ahajournals.org An early and notable increase in free water clearance is often observed, an effect attributed to the theophylline (B1681296) component frequently included in the meralluride formulation. ahajournals.orgahajournals.org As the effect progresses, the pattern becomes more aligned with that of other mercurial diuretics like mercaptomerin. ahajournals.org
The diuretic action of meralluride is thought to occur in a region of the nephron where water transport is secondary to the active reabsorption of solutes. jci.org When examining the relationship between different solutes, the magnitude of free water excretion produced by meralluride is intermediate, falling between that induced by sodium sulfate (B86663) (lowest) and sodium chloride (highest). ahajournals.org In studies on edematous individuals, the concentration of chloride in the diuretic urine was found to be relatively constant across a wide range of diuresis levels, with a mean of 151 mEq/L. ahajournals.org The excretion of chloride equivalents was typically in excess of the combined equivalents of sodium and potassium, suggesting a small increase in the excretion of other cations to maintain electrical neutrality. ahajournals.org
Investigations using the stop-flow analysis technique in canine models have provided insights into the site of action of mercurial diuretics, including this compound. These studies indicate that the primary action of meralluride is not on the distal nephron's capacity for sodium transport. jci.org Specifically, meralluride did not impede the distal tubule's ability to lower urinary sodium concentration during periods of ureteral occlusion. jci.org This evidence points towards a more proximal site of action for the inhibition of sodium reabsorption. jci.org
The diuretic effect of this compound is significantly potentiated by the co-administration of acidifying agents, most notably ammonium (B1175870) chloride. dntb.gov.uajci.orgacpjournals.org This synergistic relationship, where the combined effect is greater than the sum of the individual effects, is a well-documented phenomenon. jci.org Early research confirmed that this potentiation was not merely additive. jci.org
The precise mechanism of this synergism has been a subject of investigation. While acidosis was initially proposed as the primary factor, further studies in normal subjects revealed that the potentiation of meralluride's diuretic action persisted even after the plasma acid-base balance had returned to normal following prolonged ammonium chloride administration. jci.org This suggests that acidosis itself is not the sole explanation for the enhanced effect. jci.org In vitro studies on rat kidney homogenates have shown that while ammonium ions alone can moderately inhibit angiotensinase activity, the combination of meralluride and ammonium ions results in an apparently additive depression of this enzyme's activity. ahajournals.org Comparative studies in animal models have consistently demonstrated the enhanced diuretic and natriuretic effectiveness of meralluride when administered with ammonium chloride. dntb.gov.uaahajournals.org
Following administration, organic mercurials like this compound are rapidly taken up by the kidneys, with the highest concentration found in the renal cortex. psu.edusnmjournals.org The mercury becomes fixed within the cells of the proximal tubules before being excreted into the urine. psu.edusnmjournals.org The onset and duration of diuretic action appear to be related to the kinetics of mercury accumulation and clearance within these tubular cells. psu.edu It is postulated that a delay in the onset of diuresis is related to the time required to achieve a critical concentration of mercury within the cells. psu.edusnmjournals.org
Kinetic profiles differ between animal models. In rats, a slower excretion rate and sustained high concentration of mercury in the kidney correlate with a more prolonged diuretic action. psu.edu In contrast, dogs exhibit a more rapid uptake and subsequent excretion of mercury, which aligns with a brisker onset and shorter duration of diuresis. psu.edu Studies using radiolabeled chlormerodrin (B225780) (another mercurial) have shown that pre-dosing with stable meralluride significantly reduces the renal retention of the labeled compound, suggesting competition for the same binding sites within the tubular cells. snmjournals.org Autoradiographic studies have localized the mercury primarily to the proximal tubules. snmjournals.org The mercury is believed to be bound to proteins, particularly those in the soluble fraction and mitochondria of the renal cortical cells. psu.edu
In Vitro and Ex Vivo Cellular and Tissue Investigations
In vitro and ex vivo studies using isolated renal tissues and cellular components have helped to elucidate the molecular mechanisms of this compound. A primary cellular action identified is the inhibition of the (Na+ + K+)-dependent adenosine (B11128) triphosphatase (ATPase) enzyme system found in kidney cell membranes. psu.edu This enzyme is considered a key component of the active transport system for sodium and potassium. psu.edu In kidney slice preparations, meralluride has been shown to affect cellular respiration and glycolysis. physiology.orgphysiology.org
Investigations of Other Biological Effects in Preclinical Settings
Preclinical research has identified antimicrobial properties of this compound, particularly against bacteria implicated in urinary tract infections. Studies in the 1970s showed that this compound has an antimicrobial effect against Proteus bacteria. wikipedia.org A key finding from in vitro experiments was that meralluride inhibited the urease activity of Proteus mirabilis. nih.gov The lethal effect of the compound on Proteus was observed at the same concentration that caused urease inhibition, suggesting a potential link between these two actions. nih.gov
However, the effectiveness of this antimicrobial activity in a physiological context was questioned, as the anti-urease action of meralluride was significantly inhibited by the presence of human and dog urine. nih.gov Furthermore, some strains of Proteus mirabilis have demonstrated the ability to resist organic mercury compounds and even reduce their concentration in culture media, indicating potential mechanisms of bacterial resistance. researchgate.net
Table 2: In Vitro Effects of Meralluride on Proteus mirabilis
| Finding | Observation | Implication/Note | Reference |
|---|---|---|---|
| Urease Inhibition | Meralluride inhibited the urease activity of P. mirabilis. | The lethal effect occurred at the same concentration as urease inhibition. | nih.gov |
| Effect of Urine | The anti-urease activity of meralluride was markedly inhibited by human and dog urine. | Suggests limited usefulness against urinary tract infections. | nih.gov |
| Bacterial Resistance | A strain of P. mirabilis was found to be resistant to and capable of reducing the concentration of an organic mercury compound. | Highlights potential for bacterial detoxification and resistance. | researchgate.net |
The mercurial component of this compound, specifically mercuric chloride, is a well-established nephrotoxic agent used to induce acute kidney injury (AKI) in animal models for research purposes. wikipedia.org Administration of mercuric chloride to laboratory animals, such as rats, reliably causes damage primarily to the proximal tubules of the kidney. wikipedia.org This induced nephrotoxicity serves as a consistent and reproducible model to study the pathophysiology of drug-induced renal failure, investigate cellular injury mechanisms, and evaluate potential therapeutic interventions. nih.gov The renal damage is characterized by features such as acute tubular necrosis, oxidative stress, and inflammation. nih.govacs.org
Given the utility of mercurials in inducing experimental kidney injury, numerous preclinical studies have focused on identifying and evaluating protective agents that can mitigate this damage. A primary mechanism of mercurial-induced nephrotoxicity is the induction of oxidative stress. Consequently, many protective strategies involve the use of antioxidants.
Several compounds have shown efficacy in protecting against renal damage in these animal models:
N-acetylcysteine (NAC): As a thiol-containing compound and a precursor to the endogenous antioxidant glutathione, NAC has demonstrated a protective effect against mercury-induced oxidative stress in the kidneys of rats. psu.edu
Arabic Gum (AG): Pretreatment with Arabic gum in rats was found to prevent the degenerative changes in kidney tissue caused by mercuric chloride. This protection was associated with a reduction in oxidative and nitrosative stress and the preservation of antioxidant enzyme activities. tums.ac.ir
Quercetin: This natural flavonoid has been shown to provide significant protective effects against mercury-induced AKI in rats by scavenging free radicals and inhibiting apoptosis in renal cells.
Zingiber officinale (Ginger): Ginger extract and its active component, 6-gingerol, have been found to alleviate kidney dysfunction and oxidative stress induced by mercuric chloride in rats.
Vitamin C (Ascorbic Acid): This well-known antioxidant has been shown to be reno-protective in various models of nephrotoxic AKI by reducing oxidative damage and inflammation. nih.gov Interestingly, ascorbic acid was also found to inhibit the anti-urease activity of mercurials against Proteus in vitro. nih.gov
These studies underscore the central role of oxidative stress in mercurial nephrotoxicity and highlight the potential of antioxidant-based therapies as a protective strategy in preclinical models.
Synthesis and Advanced Analytical Methodologies for Research
Organic Synthesis Applications in Chemical Research
The synthesis of meralluride (B1251450) involves a multi-step chemical process. The preparation begins with the reaction of allylurea (B145677) and succinic anhydride, which yields 2-carboxypropionylallylurea. archive.org This intermediate subsequently undergoes a mercuration reaction in methanol. archive.org In this key step, a methoxy (B1213986) group and a mercury-containing group are added across the allyl double bond.
Radiochemical Synthesis and Labeling for Tracer and Distribution Studies
Radiochemical synthesis of sodium meralluride is crucial for conducting tracer and metabolic distribution studies. The labeling is typically achieved by incorporating a radioactive isotope of mercury, most commonly Mercury-203 (²⁰³Hg), into the molecule. scilit.comdntb.gov.uaepa.gov
The synthesis follows the same fundamental pathway as the organic synthesis, with the critical modification of using a radiolabeled mercury salt during the mercuration step. For instance, by utilizing ²⁰³Hg-labeled mercuric acetate (B1210297) [²⁰³Hg(OAc)₂] in the reaction with 2-carboxypropionylallylurea, the resulting meralluride molecule becomes intrinsically labeled with the gamma-emitting ²⁰³Hg isotope. archive.orgoregonstate.edu This allows for non-invasive tracking of the compound's distribution and fate within biological systems using scintillation detectors. The use of ²⁰³Hg-labeled diuretics, including meralluride and the related compound chlormerodrin (B225780), has been a foundational technique in experimental studies to determine their metabolic pathways and renal localization. scilit.comdntb.gov.uaarchive.org
Analytical Techniques for Investigating Biotransformation and Distribution in Experimental Systems
Adsorption chromatography has been a key analytical method for separating and identifying the excretion products of this compound from biological fluids. Research involving both normal human subjects and cardiac patients has utilized this technique to analyze the composition of mercury compounds in urine following meralluride administration. ahajournals.orgahajournals.org
In these studies, urine samples were passed through a chromatography column containing acid aluminum oxide, which acts as an anionotropic adsorbent. ahajournals.org This method effectively separates the parent meralluride compound from potential degradation products. ahajournals.org The findings from these chromatographic analyses indicate that the vast majority of the administered mercury is excreted in a chemical form that is strongly adsorbed by the column, a characteristic identical to the parent meralluride molecule. ahajournals.org A very small fraction, typically less than 3%, is excreted as degradation products that are not adsorbed. ahajournals.org This demonstrates that meralluride undergoes minimal biotransformation before its excretion. ahajournals.org
| Subject Group | Time Post-Administration | Excreted Mercury Form | Percentage of Total Excreted Mercury | Reference |
|---|---|---|---|---|
| Normal and Cardiac Patients | First 6 Hours | Unchanged Meralluride (Adsorbed) | >97% | ahajournals.org |
| Normal and Cardiac Patients | First 6 Hours | Degradation Products (Not Adsorbed) | <3% | ahajournals.org |
Radioisotope tracing, primarily using ²⁰³Hg-labeled meralluride, has been instrumental in elucidating the compound's localization and kinetic profile in animal models. scilit.comdntb.gov.ua Studies have consistently shown that the primary site of meralluride accumulation and action is the kidney. wikipedia.orgresearchgate.net Research in rats demonstrated that meralluride administration led to ultrastructural changes specifically in the proximal tubules of the kidney. wikipedia.org Further in vitro studies on rat kidney homogenates found that meralluride inhibits angiotensinase activity, providing biochemical evidence of its interaction with renal tissue. researchgate.net
The kinetics of meralluride are characterized by rapid renal excretion. Following administration, between 50% and 75% of the dose is typically eliminated in the urine within the first three hours. epa.gov This rapid clearance from the blood and excretion via the kidneys is a hallmark of diuretic mercurials. epa.gov The distribution of analogous ²⁰³Hg-labeled diuretics has been quantified in various animal tissues, consistently showing the highest concentration in the kidney cortex, with significantly lower levels found in the liver, spleen, and other organs. dntb.gov.uanih.gov
| Kinetic Parameter | Finding | Animal Model | Reference |
|---|---|---|---|
| Primary Organ of Localization | Kidney (Proximal Tubules) | Rat | wikipedia.orgresearchgate.net |
| Urinary Excretion (3 hours) | 50-75% of administered dose | General (for diuretic mercurials) | epa.gov |
| Effect on Intestinal Absorption | Decreased rate of sodium and chloride removal | Dog | physiology.org |
Comparative Preclinical and Mechanistic Pharmacology
Comparative Analysis with Other Mercurial Compounds in Experimental Paradigms
The diuretic efficacy of mercurial compounds is intrinsically linked to their chemical structure. pharmacy180.comsemanticscholar.orgsemanticscholar.org Most mercurial diuretics share a common structural motif: a three-carbon chain with a mercury atom at one end. pharmacy180.com Variations in the substituents on this chain significantly influence their diuretic potency and toxicity. The general structure-activity relationship (SAR) for mercurial diuretics indicates that the nature of the "R" group, which is typically hydrophilic, dictates the compound's distribution and excretion profile. pharmacy180.com The substituent at the alpha position of the carbon chain affects the compound's toxicity, local irritation at the injection site, and rate of absorption. pharmacy180.com
Preclinical studies have been instrumental in elucidating these relationships. For instance, research has explored how modifications to the organic moiety attached to the mercury atom impact the diuretic response in animal models. These studies have helped to establish a foundational understanding of how subtle chemical changes can translate into significant differences in pharmacological activity within this class of compounds.
The primary mechanism of action for mercurial diuretics involves the inhibition of sulfhydryl (-SH) enzymes within the kidney tubules. pharmacy180.comdrugbank.com The mercuric ion (Hg2+) released from these compounds binds to and inactivates these enzymes, particularly in an acidic environment. elementalchemistry.in This enzymatic inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in diuresis. elementalchemistry.in
However, the specific enzymatic targets and the extent of inhibition can vary among different mercurial compounds. For example, meralluride (B1251450) has been shown to inhibit several renal tubular enzyme systems, including succinic dehydrogenase, diphosphopyridine nucleotide diaphorase, and glucose-6-phosphatase. oregonstate.edu Comparative studies have revealed that different mercurial compounds, such as chlormerodrin (B225780) and meralluride, can induce distinct morphological changes in cells, such as the formation of different types of cellular blebs, suggesting varied interactions with cellular components. psu.edu Furthermore, the interaction with membrane-bound ATPases, crucial for active ion transport, has been a key area of investigation. psu.edu Studies have shown that meralluride can inhibit (Na+ + K+)-activated ATPase activity, a key enzyme in sodium transport. psu.edu
Comparative Studies with Non-Mercurial Diuretics in Preclinical Settings
Preclinical and clinical studies have demonstrated that sodium meralluride enhances the renal excretion of not only sodium and chloride but also divalent cations like calcium and magnesium. ebm-journal.org This effect is generally proportional to the magnitude of the increase in sodium excretion. ebm-journal.org When a significant natriuresis (sodium excretion) occurs following meralluride administration, the excretion of calcium and magnesium is also augmented. ebm-journal.org
This contrasts with some other classes of diuretics. For instance, while loop diuretics also increase calcium and magnesium excretion, thiazide diuretics have been reported to have a variable effect, sometimes not significantly affecting their excretion unless a substantial natriuresis is produced. ebm-journal.orgresearchgate.net The mechanism underlying the effect of mercurials on divalent cation excretion is linked to their primary action on sodium and chloride transport in the loop of Henle. researchgate.netwikipedia.org By inhibiting the reabsorption of sodium and chloride, they alter the electrochemical gradient that drives the paracellular reabsorption of calcium and magnesium. researchgate.net Studies in rats have shown that magnesium infusion can increase urinary calcium excretion, a phenomenon that is not prevented by parathyroidectomy, suggesting a direct renal mechanism. nih.govcore.ac.uk This effect is thought to be mediated, at least in part, by the direct inhibition of calcium reabsorption by magnesium in the distal nephron. nih.govcore.ac.uk
| Diuretic Class | Effect on Calcium Excretion | Effect on Magnesium Excretion | Primary Site of Action |
|---|---|---|---|
| Mercurial Diuretics (e.g., this compound) | Increased | Increased | Ascending Loop of Henle researchgate.netwikipedia.org |
| Loop Diuretics (e.g., Furosemide) | Increased | Increased | Thick Ascending Limb of the Loop of Henle wikipedia.org |
| Thiazide Diuretics (e.g., Hydrochlorothiazide) | Decreased or No Significant Change ebm-journal.orgmdpi.com | Increased (variable) | Distal Convoluted Tubule mdpi.com |
The mechanisms of action of this compound, thiazide diuretics, and loop diuretics differ significantly in their primary molecular targets and sites of action within the nephron.
This compound (and other mercurials): As previously mentioned, these compounds are believed to act primarily in the ascending limb of the loop of Henle, and possibly the proximal tubule, by inhibiting various sulfhydryl-containing enzymes. pharmacy180.comresearchgate.net This leads to a reduction in the reabsorption of sodium and chloride. pharmacy180.com
Loop Diuretics (e.g., Furosemide, Bumetanide): These are the most potent diuretics and act on the thick ascending limb of the loop of Henle. wikipedia.org Their primary target is the Na+-K+-2Cl- cotransporter (NKCC2). wikipedia.org By inhibiting this transporter, they block the reabsorption of a significant portion of filtered sodium, chloride, and potassium. wikipedia.org This potent action is why they are often referred to as "high-ceiling" diuretics. wikipedia.org
Thiazide Diuretics (e.g., Hydrochlorothiazide): Thiazides exert their diuretic effect by inhibiting the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule. mdpi.compharmgkb.org This site of action is further down the nephron than that of loop diuretics, and consequently, their diuretic effect is more moderate. pharmgkb.org
| Diuretic | Primary Mechanism of Action | Primary Site of Action in the Nephron | Key Molecular Target |
|---|---|---|---|
| This compound | Inhibition of sulfhydryl-containing enzymes pharmacy180.com | Ascending Loop of Henle, Proximal Tubule researchgate.net | Various enzymes, including ATPases psu.edu |
| Loop Diuretics | Inhibition of the Na+-K+-2Cl- cotransporter wikipedia.org | Thick Ascending Limb of the Loop of Henle wikipedia.org | NKCC2 wikipedia.org |
| Thiazide Diuretics | Inhibition of the Na+-Cl- cotransporter mdpi.compharmgkb.org | Distal Convoluted Tubule mdpi.com | NCC (SLC12A3) pharmgkb.org |
Comparative Efficacy and Selectivity in Biological Tool Applications (e.g., Microtubule Disruption)
Beyond their diuretic properties, some mercurial compounds have been investigated for their effects on other cellular processes. For instance, organic mercury compounds have been shown to affect microtubule assembly by binding to tubulin, which can lead to mitotic inhibition. drugbank.com This property has led to their use as biological tools in cell biology research to study the dynamics of the cytoskeleton.
In vitro studies have demonstrated that certain mercurials can induce the formation of cellular blebs, a phenomenon linked to alterations in the cell membrane and cytoskeleton. psu.edu The type of bleb formation can differ between compounds like meralluride and chlormerodrin, suggesting a degree of selectivity in their interaction with cellular structures. psu.edu While this application is distinct from their diuretic function, it highlights the broader biochemical reactivity of these compounds and their potential utility in experimental settings to probe fundamental cellular processes. However, their use in this context is limited by their inherent toxicity.
Sodium Meralluride As a Research Tool and Contribution to Methodological Advancement
Utility in Microtubule Research, Including Protein Isolation and Characterization
Sodium meralluride (B1251450) has been instrumental in the selective isolation and characterization of microtubule proteins. Early research demonstrated that treating isolated mitotic apparatus from sea urchin eggs with sodium meralluride resulted in the selective morphological disappearance of microtubules and the extraction of a major protein fraction. nih.gov This extracted protein, identified as tubulin, constituted approximately 10% of the mitotic apparatus protein. nih.gov
Further characterization revealed that the protein extract obtained using this compound shared remarkably similar properties with tubulin from other sources, such as outer doublet microtubules from sea urchin sperm tails. nih.govbac-lac.gc.ca These properties included its molecular weight, amino acid composition, electrophoretic mobility, and its ability to be precipitated by vinblastine (B1199706) and calcium ions. nih.gov This selective solubilization of microtubules by this compound provided a crucial method for obtaining purified tubulin for further biochemical and structural studies, solidifying the understanding of the fundamental protein components of these essential cytoskeletal structures. nih.govbac-lac.gc.ca
Table 1: Properties of Microtubule Protein Isolated Using this compound
| Property | Observation | Reference |
|---|---|---|
| Source | Isolated mitotic apparatus from sea urchin eggs | nih.gov |
| Extraction Agent | This compound | nih.gov |
| Percentage of Mitotic Apparatus Protein | ~10% | nih.gov |
| Comparison | Similar to outer doublet tubulin | nih.govbac-lac.gc.ca |
Application in Studies of Cellular Membrane Integrity and Dynamics
This compound has been utilized as a tool to investigate the structural and functional integrity of the plasma membrane. Studies on malignant and normal cells exposed to various compounds, including this compound, revealed the formation of distinct types of cellular blebs. psu.edurupress.org Specifically, exposure to this compound, along with other mercurials like chlormerodrin (B225780) and mercuric chloride, induced the formation of "acentric blebs," which emanate from one side of the cell. psu.edurupress.org
The formation of these blebs is thought to be directly linked to the disruption of protein sulfhydryl groups, which are crucial for maintaining the normal permeability and structural integrity of the plasma membrane. psu.edu The ability of this compound to induce these specific morphological changes provided a model for studying the role of sulfhydryl groups in membrane dynamics and the consequences of their disruption. psu.edu This research highlighted the importance of these chemical groups in preserving the essential barrier function of the cell membrane.
Role as a Pharmacological Probe in Basic Ion Transport Investigations
This compound has served as a valuable pharmacological probe in foundational studies of ion transport, particularly concerning sodium. Research has indicated that mercurials like this compound inhibit sodium transport across various segments of the nephron. annualreviews.org Stop-flow studies demonstrated a rise in the distal sodium nadir after the administration of meralluride, supporting its inhibitory effect on sodium reabsorption. annualreviews.org
Furthermore, investigations into the mechanism of action of mercurial diuretics suggested that they increase the leakage of sodium ions from the blood into the tubular lumen. annualreviews.org This effect on sodium transport has been a key area of investigation in understanding the physiological basis of diuretic action. annualreviews.orgnih.gov By observing the effects of this compound on ion movement, researchers have been able to dissect the complex processes of renal electrolyte handling.
Function as a Reference Compound in Preclinical Diuretic Activity and Renal Excretion Assays
In the realm of preclinical pharmacology, this compound has historically functioned as a reference compound in assays designed to evaluate the diuretic activity and renal excretion of new chemical entities. unmc.edu For instance, in comparative studies, the efficacy of other diuretics, such as hydroflumethiazide (B1673452), has been expressed relative to that of meralluride. One study found that hydroflumethiazide exhibited 67% of meralluride's efficacy in managing edema.
The use of established diuretics like this compound as a benchmark allows for the standardized assessment of novel compounds. scribd.comslideshare.net Preclinical screening models, such as the Lipschitz test in rats, which measures water and sodium excretion, have utilized reference compounds to validate the assay and provide a comparative basis for the diuretic potential of test substances. scribd.com This comparative approach is fundamental in the early stages of drug discovery and development. nih.gov
Contribution to Radioisotope Localization and Imaging Research in Animal Models
This compound has also contributed to research in the field of nuclear medicine, specifically in the context of radioisotope localization and imaging in animal models. snmjournals.org In studies aimed at identifying better agents for brain tumor scanning, the use of a meralluride predose was investigated in conjunction with radiolabeled compounds like 197Hg-chlormerodrin. snmjournals.org
The results of these studies showed that predosing with meralluride could significantly enhance the tumor-to-tissue ratios of the imaging agent. For example, a meralluride predose increased the rating of 197Hg-chlormerodrin from fifth to second place in a comparative study of various radiopharmaceuticals. snmjournals.org This suggests that meralluride can influence the biodistribution of other compounds, a principle that has been explored to improve the diagnostic accuracy of imaging techniques. nih.gov These findings have been valuable in the ongoing effort to develop more effective radiopharmaceuticals for detecting and localizing tumors. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chlormerodrin |
| Mercuric chloride |
| Vinblastine |
| Hydroflumethiazide |
| 197Hg-chlormerodrin |
| Calcium |
| Sodium |
Future Directions and Unanswered Questions in Basic and Preclinical Research
Elucidating Novel or Uncharacterized Molecular Targets
The primary diuretic action of sodium meralluride (B1251450) is attributed to its interaction with sulfhydryl (-SH) groups on proteins within the renal tubules, leading to the inhibition of sodium and chloride reabsorption. wikipedia.orgdrugbank.com The historical understanding centered on the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. However, the reactivity of mercury with a broad range of thiol-containing proteins suggests that its biological effects are likely not limited to this single transporter. drugbank.comnih.gov Future research should focus on identifying and characterizing other potential molecular targets, which could unveil new aspects of renal physiology and cellular biology.
Key research questions include:
Aquaporin Modulation: Mercury is known to inhibit aquaporins, the water channels essential for water reabsorption across cell membranes. drugbank.com The specific aquaporin isoforms in the kidney that are most sensitive to sodium meralluride and the precise binding sites remain to be fully elucidated. Characterizing this interaction could provide insights into the regulation of water transport.
Interaction with Renal Enzymes: Beyond transporters, numerous enzymes in the kidney rely on cysteine residues for their catalytic activity. Mercurials could potentially inhibit enzymes like protein kinase C and alkaline phosphatase. drugbank.com A systematic proteomic approach could identify novel enzymatic targets of this compound, potentially revealing new regulatory pathways in renal function.
Subcellular Localization of Targets: The diuretic effect is initiated by the binding of the mercurial compound to proteins in the renal tubules. nih.gov However, the full extent of its subcellular distribution and the identity of its targets within different organelles (e.g., mitochondria) are not completely understood. Investigating these aspects could clarify mechanisms beyond simple transport inhibition, such as effects on cellular metabolism and oxidative stress. drugbank.com
Advanced Structural-Activity Relationship Studies for Enhanced Mechanistic Understanding
Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, were foundational in the development of mercurial diuretics. nih.govnih.gov These early studies established that diuretic activity was linked to a general structure comprising a three-carbon chain with a mercury atom at one end and a hydrophilic group at the other. The nature of the substituents influences the compound's distribution, potency, and local irritation.
However, modern computational and experimental techniques offer the opportunity for much more sophisticated SAR analyses. oncodesign-services.com Future research in this area could provide a more granular understanding of how these compounds interact with their biological targets.
Table 1: Key Structural Components of Mercurial Diuretics and Their Influence
| Structural Component | Influence on Activity |
| Mercury Atom | Essential for binding to sulfhydryl groups of target proteins. nih.gov |
| Three-Carbon Chain | Serves as a scaffold for the molecule. |
| Hydrophilic Group (R) | Affects the distribution and excretion of the compound. |
| α-Substituent | Influences toxicity, rate of absorption, and local irritation. |
Advanced approaches could include:
Computational Modeling and Molecular Docking: Utilizing modern software to build three-dimensional models of target proteins (like the Na-K-2Cl cotransporter or aquaporins) can help predict the precise binding modes of this compound. oncodesign-services.comrsc.org These simulations can reveal key amino acid residues involved in the interaction and explain the basis of binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create mathematical relationships between the chemical properties of a series of compounds and their biological activities. oncodesign-services.comijcce.ac.ir Developing robust QSAR models for mercurial diuretics could help in predicting the activity of related compounds and in designing new chemical probes with higher specificity for particular targets.
Fragment-Based Screening: This technique could be used to identify which parts of the this compound molecule are most critical for binding to specific targets. By testing smaller chemical fragments, researchers can piece together the key components required for interaction, leading to a more refined understanding of the binding mechanism.
Development of Innovative Experimental Models for Deeper Mechanistic Insight
While these models have been invaluable, the development of more advanced, physiologically relevant systems could provide deeper insights into the cellular and molecular mechanisms of this compound. mdpi.com
Table 2: Comparison of Experimental Models for Diuretic Research
| Model Type | Description | Advantages | Limitations |
| In Vivo Models | Studies conducted in living organisms (e.g., rats, dogs). ijcap.in | Reflects systemic effects and complex physiological interactions. | Difficult to isolate specific mechanisms; species differences. |
| In Vitro Models | Studies on isolated tissues or cells (e.g., perfused tubules). ijcap.in | High degree of control; allows for direct study of cellular effects. | Lacks systemic context; potential for altered cell behavior. |
| Advanced Models | 3D cell cultures, organoids, "organ-on-a-chip". mdpi.com | Better mimicry of in vivo tissue architecture and function. | Technically complex; may not fully replicate all physiological processes. |
Future directions in experimental modeling include:
Kidney Organoids: The use of three-dimensional (3D) kidney organoids derived from stem cells could provide a more human-relevant model system. These organoids can recapitulate some of the structural and functional complexity of the human kidney, allowing for the study of this compound's effects in a more realistic microenvironment. mdpi.com
Microfluidic "Kidney-on-a-Chip" Devices: These devices can model specific segments of the nephron, complete with fluid flow and cellular structures. They offer precise control over the experimental environment and allow for real-time analysis of cellular responses to compounds like this compound, providing detailed mechanistic data that is difficult to obtain from traditional models. mdpi.com
Advanced Imaging Techniques: Combining existing models with high-resolution, live-cell imaging can allow researchers to visualize the subcellular distribution of mercury and its dynamic effects on cell structure and function in real-time.
Exploration of Potential Applications as a Research Probe in Other Biological Systems (e.g., Beyond Renal and Microtubule Biology)
Given its high affinity for sulfhydryl groups and its ability to interact with proteins like tubulin, this compound has the potential to be repurposed as a chemical probe to investigate biological processes far beyond the kidney. drugbank.comnih.gov A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. nih.gov
Potential areas for exploration include:
Cancer Biology: The interaction of organomercurials with tubulin suggests a possible role as a tool to study microtubule dynamics, which are critical for cell division and a major target for chemotherapy. drugbank.com this compound could be used to probe the role of specific cysteine residues in tubulin function and to investigate mechanisms of resistance to other microtubule-targeting agents.
Neurobiology: The nervous system is known to be a target of mercury toxicity. nih.gov this compound could be used at sub-toxic concentrations in neuronal cell cultures or brain slice models to investigate the role of thiol-containing proteins in processes like neurotransmission, synaptic plasticity, and neuronal excitability. drugbank.com
Immunology: The immune system is also sensitive to mercury compounds. drugbank.com For example, the protein LCK, which is crucial for T-cell signaling, can be inhibited by mercury. This compound could serve as a probe to dissect the role of specific sulfhydryl-dependent pathways in immune cell activation and function. drugbank.com
By shifting the focus from its diuretic properties to its fundamental chemical reactivity, researchers can unlock the potential of this compound as a valuable tool for exploring a wide range of biological questions.
Q & A
Q. What is the chemical composition and synthesis pathway of sodium meralluride, and how does it influence its diuretic properties?
this compound ([C10H16HgN2O5·C7H8N4O2]) is a mercury-containing diuretic compound synthesized by combining a hydroxymercuri-propylamide with theobromine (3,7-dimethylxanthine) . Its diuretic action arises from mercury’s inhibition of renal tubular sodium reabsorption. Methodologically, synthesis should follow historical protocols with strict mercury-handling precautions (e.g., inert atmosphere, chelating agents for waste). Purity verification via elemental analysis and chromatography is critical to avoid confounding results in pharmacological assays .
Q. How do researchers design in vivo experiments to evaluate this compound’s diuretic efficacy?
Standard protocols involve administering this compound to animal models (e.g., dogs or rats) and measuring urine output, electrolyte excretion (Na<sup>+</sup>, K<sup>+</sup>, Cl<sup>−</sup>), and renal function markers (creatinine clearance). Controls must include baseline measurements and comparison with other diuretics (e.g., thiazides). Dose-response curves (e.g., 0.1–1.0 mg/kg) should be constructed to identify therapeutic ranges and toxicity thresholds, as seen in mid-20th-century studies .
Advanced Research Questions
Q. What mechanisms underlie conflicting data on this compound’s nephron-specific action in historical studies?
Discrepancies in sodium excretion patterns (e.g., distal vs. proximal tubule effects) may stem from methodological differences. For example, Schmidt & Sullivan (1966) used stop-flow techniques in dogs to isolate distal nephron segments, revealing sodium transport inhibition , whereas earlier studies lacked such precision. Modern approaches like micropuncture or single-nephron microperfusion could resolve these contradictions. Cross-validation with mercury-specific fluorescent probes (e.g., Rhod-5N) may clarify localization .
Q. How can this compound’s role in microtubule protein extraction inform contemporary biochemical studies?
this compound was historically used to isolate mitotic apparatus proteins due to its ability to stabilize microtubules by binding sulfhydryl groups . To replicate this, researchers should combine meralluride with reducing agents (e.g., dithiothreitol) during cell lysis, followed by ultracentrifugation. Comparative proteomic analysis (e.g., LC-MS/MS) of meralluride-extracted vs. taxol-stabilized microtubules could reveal novel protein interactions .
Q. What statistical and reproducibility challenges arise when interpreting dose-effect relationships for this compound?
Historical dose-effect curves (e.g., Clarke et al., 1960) often lacked robust statistical frameworks. Modern replications should employ nonlinear regression models (e.g., Hill equation) to quantify efficacy (EC50) and variability. Reproducibility requires strict adherence to animal strain-specific responses; for example, Sprague-Dawley rats show higher mercurial diuretic sensitivity than Wistar rats . Open-access datasets with raw urine/plasma electrolyte data are recommended for meta-analysis .
Q. How can researchers address ethical and safety concerns in mercury-based compound studies?
Mercury’s toxicity necessitates institutional biosafety committee approval, alternative compound exploration (e.g., non-mercurial diuretics for control experiments), and rigorous waste disposal protocols. In vitro models (e.g., renal tubular cell lines) may reduce animal use. Historical data should be contextualized with contemporary safety standards, as meralluride’s patent (1940) predates modern toxicology guidelines .
Methodological Guidance
- Data Contradiction Analysis : Compare methodologies across studies (e.g., stop-flow vs. clearance techniques) and assess sample sizes, species differences, and statistical power. Use tools like PRISMA for systematic reviews .
- Experimental Reproducibility : Document mercury source purity, solvent systems, and animal husbandry conditions. Share protocols via platforms like Protocols.io .
- Ethical Compliance : Reference ARRIVE guidelines for animal studies and OSHA standards for mercury handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
